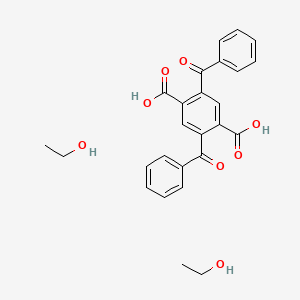
2,5-Dibenzoyl-terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibenzoyl-terephthalic acid is an organic compound with significant applications in the synthesis of supramolecular coordination compounds and organic semiconductors. It is known for its centrosymmetric unit, which plays a crucial role in its chemical behavior and applications .
Méthodes De Préparation
The synthesis of 2,5-Dibenzoyl-terephthalic acid typically involves the reaction of terephthalic acid with benzoyl chloride in the presence of a catalyst. The reaction conditions often include the use of solvents such as acetic acid or ethanol to facilitate the reaction. The process can be summarized as follows:
Reactants: Terephthalic acid and benzoyl chloride.
Catalyst: Often a Lewis acid such as aluminum chloride.
Solvents: Acetic acid or ethanol.
Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Analyse Des Réactions Chimiques
2,5-Dibenzoyl-terephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions typically convert the benzoyl groups into carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the benzoyl groups into alcohols.
Applications De Recherche Scientifique
2,5-Dibenzoyl-terephthalic acid has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of organic semiconductors and conjugated polymers, which are essential for the development of electronic devices.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of molecular interactions and drug design.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and coordination compounds, which have applications in various industrial processes
Mécanisme D'action
The mechanism of action of 2,5-Dibenzoyl-terephthalic acid involves its interaction with molecular targets through its benzoyl groups. These groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its function in supramolecular chemistry. The pathways involved often include the formation of coordination complexes with metal ions, which can lead to the development of new materials with unique properties .
Comparaison Avec Des Composés Similaires
2,5-Dibenzoyl-terephthalic acid can be compared with other similar compounds such as:
4,6-Dibenzoylisophthalic acid: This isomer has a different arrangement of benzoyl groups, leading to variations in its chemical behavior and applications.
2,5-Dihydroxy-terephthalic acid:
2,5-Diamino-terephthalic acid: The presence of amino groups in this compound makes it suitable for different types of chemical reactions and applications compared to this compound
Propriétés
Numéro CAS |
870644-03-4 |
|---|---|
Formule moléculaire |
C26H26O8 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
2,5-dibenzoylterephthalic acid;ethanol |
InChI |
InChI=1S/C22H14O6.2C2H6O/c23-19(13-7-3-1-4-8-13)15-11-18(22(27)28)16(12-17(15)21(25)26)20(24)14-9-5-2-6-10-14;2*1-2-3/h1-12H,(H,25,26)(H,27,28);2*3H,2H2,1H3 |
Clé InChI |
PNBOOWXYENYXPQ-UHFFFAOYSA-N |
SMILES canonique |
CCO.CCO.C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


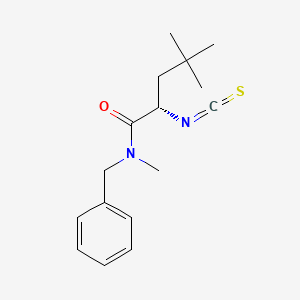
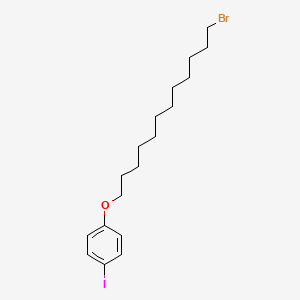
![(2R)-2-(4-bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14176919.png)
![N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B14176921.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B14176926.png)

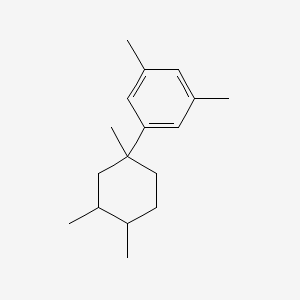
![Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B14176948.png)
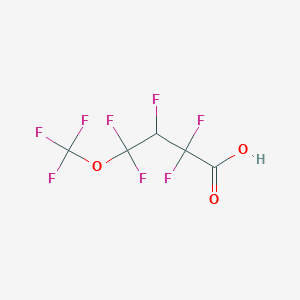
![[(Z)-1,3-diphenylprop-1-en-2-yl]benzene](/img/structure/B14176965.png)
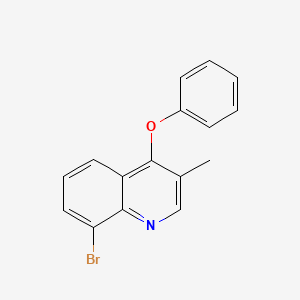
![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B14176970.png)
![(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane](/img/structure/B14176975.png)
![3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14176978.png)
